3-Butenoic acid, 3-methyl-, ethyl ester

Catalog No.
S1535646
CAS No.
1617-19-2
M.F
C7H12O2
M. Wt
128.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Butenoic acid, 3-methyl-, ethyl ester

CAS Number

1617-19-2

Product Name

3-Butenoic acid, 3-methyl-, ethyl ester

IUPAC Name

ethyl 3-methylbut-3-enoate

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C7H12O2/c1-4-9-7(8)5-6(2)3/h2,4-5H2,1,3H3

InChI Key

SQKVCLUVKIDLNQ-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=C)C

Canonical SMILES

CCOC(=O)CC(=C)C

3-Butenoic acid, 3-methyl-, ethyl ester, commonly referred to as ethyl 3-methylbutenoate, is an organic compound with the molecular formula C₇H₁₂O₂. It has a molecular weight of approximately 130.1849 g/mol and is classified under the category of esters. The compound is characterized by its fruity aroma, making it relevant in flavoring and fragrance applications. Its structure features a butenoic acid backbone with a methyl group at the third carbon and an ethyl ester functional group, contributing to its unique properties and reactivity .

Typical of carboxylic acid derivatives:

  • Esterification: The reaction with alcohols to form esters.
  • Hydrolysis: Reaction with water to revert to the corresponding acid and alcohol, typically catalyzed by acids or bases.
  • Transesterification: Reaction with another alcohol to form a different ester.
  • Addition Reactions: Due to its double bond, it can participate in electrophilic addition reactions, such as hydrogenation or halogenation.

The presence of the double bond in the butenoic acid structure allows for various addition reactions that can modify the compound's properties .

Research on the biological activity of 3-butenoic acid, 3-methyl-, ethyl ester indicates potential antimicrobial properties. It has been shown to exhibit activity against certain bacteria and fungi, making it a candidate for use in food preservation and as a natural pesticide. Additionally, its fruity aroma suggests potential applications in aromatherapy and perfumery .

The synthesis of 3-butenoic acid, 3-methyl-, ethyl ester can be achieved through several methods:

  • Esterification: Reacting 3-methylbutanoic acid with ethanol in the presence of an acid catalyst.
  • Alkylation: Using appropriate alkyl halides in the presence of a base to introduce the ethyl group onto the butenoic acid backbone.
  • Dehydration Reactions: Starting from 3-methylbutanol and dehydrating under acidic conditions to yield the corresponding ester.

These methods can vary in efficiency and yield depending on reaction conditions such as temperature, pressure, and catalysts used .

3-Butenoic acid, 3-methyl-, ethyl ester finds applications across various industries:

  • Flavoring Agents: Used in food products for its pleasant fruity flavor.
  • Fragrance Industry: Incorporated into perfumes and aromatherapy products due to its aromatic properties.
  • Chemical Intermediate: Serves as a building block for synthesizing other organic compounds in chemical manufacturing.

Its unique characteristics make it valuable in both consumer products and industrial applications .

Several compounds share structural similarities with 3-butenoic acid, 3-methyl-, ethyl ester. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Ethyl butanoateC₆H₁₂O₂Straight-chain structure; less fruity aroma
Ethyl isovalerateC₇H₁₄O₂Similar structure; slightly different odor
Methyl 3-methylbutanoateC₇H₁₄O₂Methyl instead of ethyl group; different applications
Ethyl propanoateC₄H₈O₂Shorter carbon chain; used primarily as a solvent

The uniqueness of 3-butenoic acid, 3-methyl-, ethyl ester lies in its double bond configuration and specific fruity scent profile that distinguishes it from other esters in both flavoring and fragrance applications .

XLogP3

1.9

Other CAS

1617-19-2

Wikipedia

3-Butenoic acid, 3-methyl-, ethyl ester

Dates

Modify: 2023-07-17

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